molecular formula C11H16BrNO2S B4793536 4-bromo-N-pentylbenzenesulfonamide

4-bromo-N-pentylbenzenesulfonamide

Cat. No. B4793536
M. Wt: 306.22 g/mol
InChI Key: TYJIZFDFOVOJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-pentylbenzenesulfonamide, also known as BPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPSB is a sulfonamide derivative that is commonly used as a reagent in organic synthesis. In

Scientific Research Applications

4-bromo-N-pentylbenzenesulfonamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a potential anticancer agent. 4-bromo-N-pentylbenzenesulfonamide has also been used in the development of biosensors for the detection of biomolecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-pentylbenzenesulfonamide is not well understood, but it is believed to involve the inhibition of enzymes that play a role in cellular processes. 4-bromo-N-pentylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
4-bromo-N-pentylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-bromo-N-pentylbenzenesulfonamide can inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. 4-bromo-N-pentylbenzenesulfonamide has also been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-pentylbenzenesulfonamide in lab experiments is its versatility as a reagent in organic synthesis. 4-bromo-N-pentylbenzenesulfonamide is also relatively easy to synthesize and is commercially available. However, one limitation of using 4-bromo-N-pentylbenzenesulfonamide is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 4-bromo-N-pentylbenzenesulfonamide. One area of interest is the development of biosensors that utilize 4-bromo-N-pentylbenzenesulfonamide as a fluorescent probe for the detection of biomolecules. Another potential direction for research is the investigation of 4-bromo-N-pentylbenzenesulfonamide as a potential anticancer agent, including studies on its mechanism of action and efficacy in vivo. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-bromo-N-pentylbenzenesulfonamide, including its potential role in regulating acid-base balance in the body.
Conclusion
In conclusion, 4-bromo-N-pentylbenzenesulfonamide is a versatile chemical compound that has a range of potential applications in scientific research. Its ease of synthesis and commercial availability make it an attractive reagent for use in organic synthesis, while its potential as an anticancer agent and fluorescent probe for biomolecules make it an interesting area of investigation for future research.

properties

IUPAC Name

4-bromo-N-pentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-2-3-4-9-13-16(14,15)11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIZFDFOVOJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-pentylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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